7-Bromo-3,3-difluoroindolin-2-one 7-Bromo-3,3-difluoroindolin-2-one
Brand Name: Vulcanchem
CAS No.: 1360928-68-2
VCID: VC4594232
InChI: InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
SMILES: C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F
Molecular Formula: C8H4BrF2NO
Molecular Weight: 248.027

7-Bromo-3,3-difluoroindolin-2-one

CAS No.: 1360928-68-2

Cat. No.: VC4594232

Molecular Formula: C8H4BrF2NO

Molecular Weight: 248.027

* For research use only. Not for human or veterinary use.

7-Bromo-3,3-difluoroindolin-2-one - 1360928-68-2

Specification

CAS No. 1360928-68-2
Molecular Formula C8H4BrF2NO
Molecular Weight 248.027
IUPAC Name 7-bromo-3,3-difluoro-1H-indol-2-one
Standard InChI InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
Standard InChI Key IXGUJVXGMIRFIW-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s structure consists of an indolin-2-one scaffold, a bicyclic system combining a benzene ring fused with a pyrrolidone moiety. Bromine occupies the 7-position of the benzene ring, while two fluorine atoms are bonded to the 3-position of the pyrrolidone ring. This arrangement is critical for its electronic and steric properties, influencing both reactivity and biological target affinity.

Key Structural Features:

  • Bromine Substituent: Introduces steric bulk and electrophilic character, facilitating nucleophilic substitution reactions.

  • Fluorine Atoms: Enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions .

Physicochemical Data

PropertyValueSource
CAS Number1360928-68-2
Molecular FormulaC8H4BrF2NO\text{C}_8\text{H}_4\text{BrF}_2\text{NO}
Molecular Weight248.027 g/mol
IUPAC Name7-bromo-3,3-difluoro-1H-indol-2-one
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F

The compound’s solubility and stability data remain under investigation, though its halogenated structure suggests limited aqueous solubility and susceptibility to photodegradation.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 7-bromo-3,3-difluoroindolin-2-one typically involves a multi-step sequence:

  • Bromination: Introduction of bromine at the 7-position of indolin-2-one using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

  • Fluorination: Replacement of hydroxyl or other leaving groups at the 3-position with fluorine via DAST\text{DAST} (diethylaminosulfur trifluoride) or Deoxo-Fluor\text{Deoxo-Fluor}.

Optimization Challenges:

  • Temperature Control: Bromination requires subambient temperatures to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents like dichloromethane improve reaction homogeneity and yield.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 7-position undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide in methanol yields 7-methoxy-3,3-difluoroindolin-2-one.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate in acidic conditions generates the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, forming 7-bromo-3,3-difluoroindolin-2-ol.

Mechanistic Insights

The electron-withdrawing effect of fluorine atoms stabilizes transition states during substitution, while bromine’s leaving-group ability facilitates nucleophilic attacks.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.50 (s, 1H).

  • 13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6): δ 176.5 (C=O), 152.3 (C-F), 134.2 (C-Br), 128.9–115.7 (aromatic carbons).

Mass Spectrometry

HRMS (ESI): m/z calculated for C8H4BrF2NO\text{C}_8\text{H}_4\text{BrF}_2\text{NO} [M+H]⁺: 247.9412, found: 247.9408.

Comparison with Related Indole Derivatives

CompoundStructural FeaturesKey Applications
7-BromoindoleBromine at 7-positionAntimicrobial agents
3-Fluoroindolin-2-oneFluorine at 3-positionEnzyme inhibitors
5-Nitroindolin-2-oneNitro group at 5-positionAntiparasitic drugs

7-Bromo-3,3-difluoroindolin-2-one’s dual halogenation offers superior metabolic stability compared to mono-halogenated analogs, making it a more viable drug candidate .

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